2,4-Diamino-5-methyl-6-quinazolinecarbonitrile
Overview
Description
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile is a compound with the molecular formula C10H9N5 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (with two nitrogen atoms). This core is substituted at the 2, 4, and 5 positions with amino groups and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile include an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da . More detailed information about its physical and chemical properties like melting point, boiling point, and density was not available in the sources I found .Scientific Research Applications
Antitumor and Antimalarial Properties
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile and its derivatives have demonstrated significant antimalarial, antibacterial, and antitumor activities. Notably, trimetrexate, a derivative, has shown a broad spectrum of antitumor effects and has been evaluated for its potential in clinical trials (Elslager et al., 1983). Similarly, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), another derivative, has shown potent inhibitory effects on dihydrofolate reductase and demonstrated broad-spectrum antitumor effects in both in vitro and in vivo studies against rodent tumors (Bertino et al., 1979).
Antibacterial Effects
A range of 2,4-diamino-6-quinazoline derivatives has been explored for their antibacterial properties. For instance, certain derivatives were evaluated for their suppressive activity against drug-sensitive lines of Plasmodium berghei in mice and showed significant antibacterial effects (Elslager et al., 1978).
Antiplatelet and Antiphlogistic Activities
A study on 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted compounds, related to 2,4-diamino-5-methyl-6-quinazolinecarbonitrile, revealed potent antiplatelet activity similar to that of aspirin. Additionally, these compounds exhibited anti-inflammatory activity comparable to indomethacin, a reference drug (Brullo et al., 2012).
Safety And Hazards
According to the safety data sheet, 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. If inhaled or if it comes in contact with skin or eyes, specific first aid measures should be taken .
properties
IUPAC Name |
2,4-diamino-5-methylquinazoline-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-5-6(4-11)2-3-7-8(5)9(12)15-10(13)14-7/h2-3H,1H3,(H4,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMZCFGPQLJTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551868 | |
Record name | 2,4-Diamino-5-methylquinazoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile | |
CAS RN |
18917-72-1 | |
Record name | 2,4-Diamino-5-methylquinazoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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